molecular formula C11H24N2O B8635799 N,N'-bis(3-methylbutyl)urea

N,N'-bis(3-methylbutyl)urea

Cat. No. B8635799
M. Wt: 200.32 g/mol
InChI Key: AURPMRPZTDOADA-UHFFFAOYSA-N
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Patent
US06498164B1

Procedure details

Heated was a mixture of urea 0.601 g (10.0 mmol) and 3-methylbutylamine 5.0 mL (ca. 6 equivalents) at 150° C. for 24 hours attaching with a reflux cooler and during which time added more 3-methylbutylamine 2.5 mL. Removed was the excess amine under the reduced pressure and allowed to cool to room temperature to give a colorless solid. Purification by recrystallization from ethyl ether gave N,N′-bis(3-methylbutyl)urea 1.29 g as white plates (64.5% yield).
Name
Quantity
0.601 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[CH3:5][CH:6]([CH3:10])[CH2:7][CH2:8]N>>[CH3:5][CH:6]([CH3:10])[CH2:7][CH2:8][NH:1][C:2]([NH:4][CH2:8][CH2:7][CH:6]([CH3:10])[CH3:5])=[O:3]

Inputs

Step One
Name
Quantity
0.601 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
5 mL
Type
reactant
Smiles
CC(CCN)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC(CCN)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated
CUSTOM
Type
CUSTOM
Details
Removed
CUSTOM
Type
CUSTOM
Details
to give a colorless solid
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by recrystallization from ethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC(CCNC(=O)NCCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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